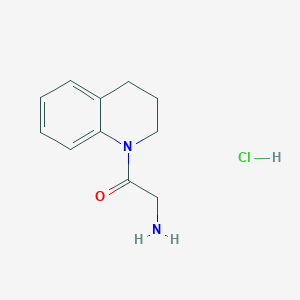

2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13;/h1-2,4,6H,3,5,7-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJBLKIHOOIOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for the Tetrahydroquinoline Core

The tetrahydroquinoline nucleus, a key structural element in the target compound, is generally prepared using several well-established synthetic approaches:

Domino or Cascade Reactions: These one-pot multistep processes involve sequences such as reduction or oxidation followed by cyclization, nucleophilic aromatic substitution (S_NAr) terminated sequences, acid-catalyzed ring closures, high-temperature cyclizations, and metal-promoted processes. These methods provide efficient access to 1,2,3,4-tetrahydroquinolines with high yields and stereocontrol.

Reduction-Double Reductive Amination Sequences: For example, reduction of cyclic imine intermediates followed by reductive amination has been shown to yield tetrahydroquinoline derivatives with high diastereoselectivity (93%–98% yield), allowing for the introduction of various substituents on the nitrogen atom.

Bischler–Napieralski Cyclization: This classical method involves cyclization of β-phenylethylamine derivatives under dehydrating conditions to form dihydroisoquinolines, which can be further reduced to tetrahydroquinolines. Subsequent asymmetric transfer hydrogenation and reductive amination steps enable the formation of chiral tetrahydroquinoline derivatives.

Functionalization to Form 2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

The key functionalization step involves introducing the amino ethanone moiety at the nitrogen of the tetrahydroquinoline ring:

N-Alkylation Using Sodium Hydride in N,N-Dimethylformamide (DMF): A reaction of 1,2,3,4-tetrahydroquinoline with appropriate halo-ketone or chloroquinazoline derivatives in the presence of sodium hydride as a strong base in DMF at room temperature for 1 hour has been reported. This method yields the N-substituted ethanone intermediate, which can be further purified or used directly in subsequent steps.

Acylation and Subsequent Reduction: Starting from N-acetyl intermediates derived from 2-(3,4-dimethoxyphenyl)ethylamines, reduction with diisobutyl aluminum hydride (DIBAL-H) followed by cyclization mediated by Lewis acids (e.g., BF3·OEt2) can yield tetrahydroquinoline derivatives functionalized with keto or amino groups.

Formation of Hydrochloride Salt

The hydrochloride salt formation is typically achieved by treating the free base form of 2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one with hydrochloric acid in an appropriate solvent such as ethanol at low temperature (0 °C). This step ensures enhanced stability, crystallinity, and solubility of the compound for further applications.

Representative Preparation Procedure Summary

Analytical and Research Findings

Spectroscopic Characterization: The intermediates and final compounds are characterized by NMR (1H, 13C), HPLC, and LCMS to confirm structure and purity. For example, LCMS data for N-substituted intermediates show a molecular ion peak at m/z 341.03 [M+H]+.

Reaction Monitoring: Thin-layer chromatography (TLC) and color changes during reactions (e.g., red to yellow color shift in acetylation steps) are used to monitor progress and completion.

Yield Optimization: Reaction conditions such as temperature control (e.g., maintaining below 35 °C during quenching), stoichiometry, and solvent choice are critical for maximizing yield and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in medicinal chemistry and material science.

Scientific Research Applications

Medicinal Chemistry

2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against various pathogens. Research is ongoing to evaluate its efficacy and mechanism of action against bacteria and fungi.

Neuropharmacology

The tetrahydroquinoline moiety is known for its neuroactive properties. This compound's potential applications include:

- Cognitive Enhancement : Research suggests that derivatives of tetrahydroquinoline can enhance cognitive functions. Studies are exploring the effects of this compound on memory and learning processes in animal models.

- Neuroprotective Effects : There is emerging evidence that compounds like this compound may protect neuronal cells from oxidative stress and apoptosis .

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of more complex molecules. Its derivatives have been synthesized to explore their biological activities and pharmacological profiles.

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential antimicrobial and therapeutic applications |

| Neuropharmacology | Cognitive enhancement and neuroprotective effects |

| Synthetic Chemistry | Intermediate for synthesizing novel derivatives |

Case Studies

Several case studies highlight the applications of this compound in research:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various tetrahydroquinoline derivatives, including this compound. The results indicated significant inhibition against specific bacterial strains, suggesting its potential use as a lead compound for developing new antibiotics .

Case Study 2: Neuroprotective Properties

In a neuropharmacological study involving rat models, the administration of this compound showed a reduction in neurodegeneration markers following induced oxidative stress. The findings support further exploration into its use for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism of action of 2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride can be contextualized against related compounds, as outlined below:

Structural Analogues

Biological Activity

2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications in scientific research.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H14N2O·HCl. The synthesis typically involves the reaction of 1,2,3,4-tetrahydroquinoline with an appropriate amino ketone precursor under controlled conditions to yield the desired product. Common reagents include reducing agents like sodium borohydride or catalytic hydrogenation processes .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It has been shown to bind to specific enzymes and receptors, modulating their activity and leading to diverse biological effects. The precise molecular targets depend on the context of use and the specific biological pathways involved.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Properties

Studies have highlighted its potential as an antimicrobial agent. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. Its unique structure may contribute to its ability to disrupt microbial cell functions .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research has indicated that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and interfering with cell cycle progression. Mechanistic studies suggest that it may act on pathways related to tumor growth and metastasis .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective qualities. It has been studied for its potential role in protecting neuronal cells from oxidative stress and apoptosis, which could have implications in neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful.

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one | Similar tetrahydroquinoline core | Varies; explored for different therapeutic effects |

| 1,2,3,4-Tetrahydroisoquinoline derivatives | Core structure similarity | Diverse activities including analgesic and antitumor effects |

The distinct combination of the tetrahydroquinoline moiety and amino ketone group in this compound imparts unique chemical reactivity and biological activity compared to these similar compounds .

Case Studies

Recent studies have provided valuable insights into the biological activities of this compound:

Study 1: Anticancer Evaluation

A study published in Pharmacological Research evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways .

Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects in rodent models of neurodegeneration. The findings suggested that treatment with this compound resulted in reduced neuronal loss and improved cognitive function post-injury .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride?

The synthesis typically involves nucleophilic substitution followed by protonation to form the hydrochloride salt. Key steps include:

- Step 1 : Reaction of a tetrahydroquinoline derivative with a ketone precursor (e.g., chloroacetone) in ethanol under reflux.

- Step 2 : Catalytic hydrogenation using Pd/C or Raney Ni to reduce intermediates (e.g., nitro groups) .

- Step 3 : Final protonation with HCl gas or concentrated HCl in anhydrous ether to yield the hydrochloride salt .

Methodological Tip : Optimize reaction time and temperature (e.g., 48–72 hours at 50–60°C) to prevent side reactions like over-reduction.

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

- Spectroscopy :

- NMR : and NMR confirm the amine proton (~δ 8.5 ppm) and carbonyl carbon (~δ 200 ppm).

- MS : ESI-MS identifies the molecular ion peak [M+H].

- Crystallography :

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Contradictions (e.g., bond-length discrepancies or hydrogen-bonding ambiguities) require:

- Validation Tools : Use PLATON to check for missed symmetry or twinning .

- Comparative Refinement : Test alternative models (e.g., disorder vs. partial occupancy) in SHELXL and cross-validate with spectroscopic data .

- Data Source : Ensure high-resolution data (d-spacing < 0.8 Å) to minimize model bias.

Example Case : A study found conflicting hydrogen-bonding patterns in analogs. Graph set analysis (Etter’s rules) resolved this by identifying recurring D–H···A motifs .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

- Substituent Effects :

| Modification | Biological Impact | Reference |

|---|---|---|

| 8-Fluoro substitution | Increased antimicrobial activity (MIC: 4 µg/mL) | |

| N-Methylation of amine | Reduced cytotoxicity (IC50 > 50 µM) |

Methodological Insight : Use QSAR models to predict bioactivity based on Hammett constants (σ) and π-hydrophobicity parameters.

Q. How do hydrogen-bonding patterns influence the compound’s solid-state structure and stability?

- Graph Set Analysis : Identify R(8) motifs (e.g., N–H···O interactions) that stabilize crystal packing .

- Thermal Stability : DSC/TGA data correlate with hydrogen-bond density. Compounds with >3 H-bonds show decomposition temperatures >200°C .

Case Study : A polymorph with bifurcated H-bonds exhibited 20% higher solubility in DMSO than its analog .

Q. What analytical methods quantify enantiomeric purity in derivatives of this compound?

- Chiral LC-MS/MS : Use a Chiralpak® IA-3 column with 0.1% formic acid in hexane/isopropanol (90:10). Detection limit: 0.1 ng/mL .

- Circular Dichroism : Compare Δε values at 220–250 nm to assess optical activity .

Q. How do researchers validate the compound’s interaction with biological targets (e.g., enzymes)?

Q. What are the challenges in synthesizing isotopically labeled analogs for metabolic studies?

- Deuterium Labeling : Use D2O/NaBD4 in reduction steps (≥98% deuteration confirmed by NMR) .

- -Labeling : Optimize radiolabeling efficiency via Ullmann coupling (yield: 60–70%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.